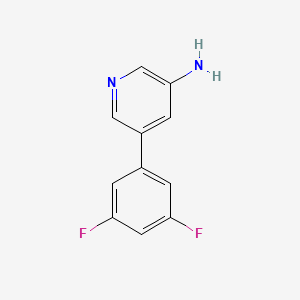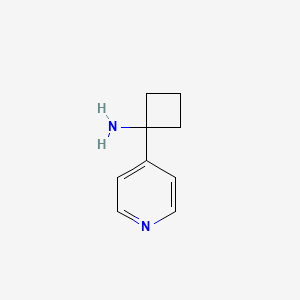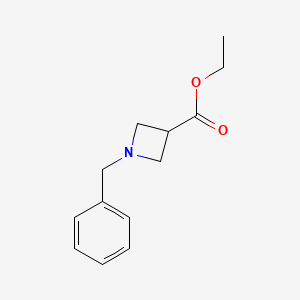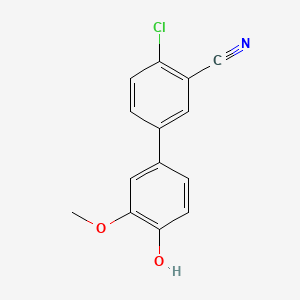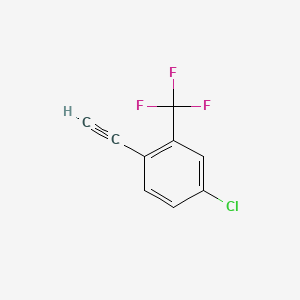
4-氯-1-乙炔基-2-(三氟甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Summary of the Application
“4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The major outcome of using “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” in the synthesis of TFMP derivatives is the protection of crops from pests . In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Solvent in Varnishes and Glues
Summary of the Application
Para-Chlorobenzotrifluoride (PCBTF), a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a solvent in varnishes and glues . It is being used as a replacement for the xylene-ethylbenzene hydrocarbon mixture, which is being phased out due to its contribution to the formation of photochemical smog .
Methods of Application or Experimental Procedures
PCBTF is used as a solvent in the formulation of varnishes and glues . It has a low surface tension, so solutions of ink, paint, and varnish will easily penetrate cracks and crevices .
Results or Outcomes
The major outcome of using PCBTF as a solvent is the reduction of volatile organic compounds (VOCs) released into the atmosphere as the solvent evaporates .
3. Synthetic Intermediate
Summary of the Application
Trifluorotoluene, another compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a synthetic intermediate . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
Methods of Application or Experimental Procedures
The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction to meta-H2NC6H4CF3 . This aniline is then converted to the urea .
Results or Outcomes
The major outcome of using trifluorotoluene as a synthetic intermediate is the production of the herbicide fluometuron .
4. Low Toxicity Alternative to Dichloromethane
Summary of the Application
Trifluorotoluene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a low toxicity alternative to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Methods of Application or Experimental Procedures
As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
Results or Outcomes
The major outcome of using trifluorotoluene as a solvent is its similar solvating properties to dichloromethane, but with a higher boiling point .
5. Synthesis of Isoxazole
Summary of the Application
1-Chloro-2-ethynylbenzene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The major outcome of using 1-Chloro-2-ethynylbenzene in the synthesis is the production of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

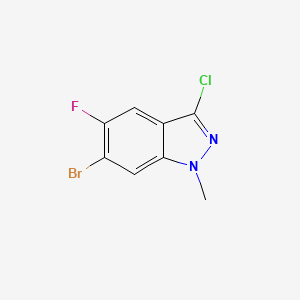
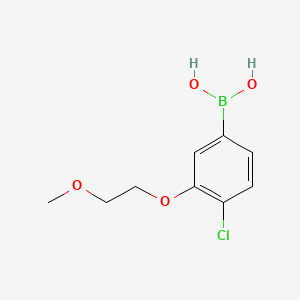
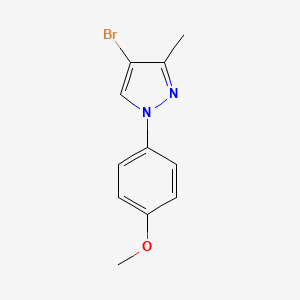
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
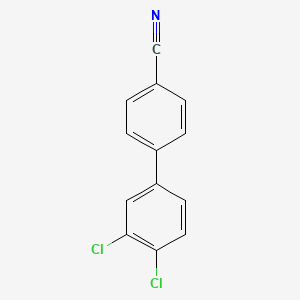
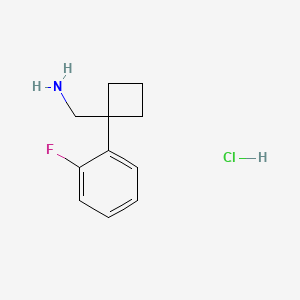
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
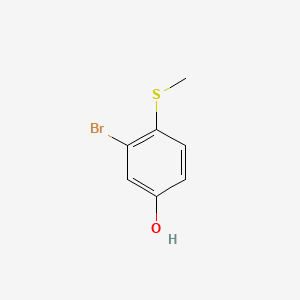
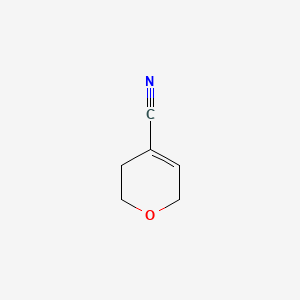
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
